Bis(cyclopentadienyl)hafnium dichloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

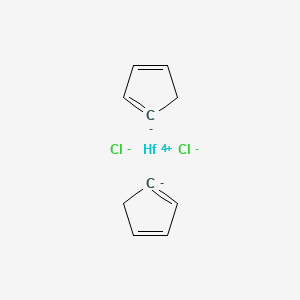

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H10Cl2Hf |

|---|---|

Molecular Weight |

379.57 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;hafnium(4+);dichloride |

InChI |

InChI=1S/2C5H5.2ClH.Hf/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+4/p-2 |

InChI Key |

IXKLRFLZVHXNCF-UHFFFAOYSA-L |

Canonical SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Hf+4] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Bis(cyclopentadienyl)hafnium Dichloride

CAS Number: 12116-66-4

An Essential Organometallic Compound for Research and Development

This technical guide provides a comprehensive overview of bis(cyclopentadienyl)hafnium dichloride, also known as hafnocene dichloride. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and comparative analyses to support advanced applications in chemistry and materials science.

Physicochemical Properties

This compound is a white crystalline solid.[1][2] It is an organohafnium compound that is sparingly soluble in some organic solvents.[2][3] It is soluble in aromatic solvents and chloroform, slightly soluble in tetrahydrofuran (B95107) (THF) and ether, and insoluble in hexanes.[1][4] The compound is sensitive to air and moisture.[4]

| Property | Value | References |

| CAS Number | 12116-66-4 | [5] |

| Molecular Formula | C₁₀H₁₀Cl₂Hf | [3] |

| Molecular Weight | 379.58 g/mol | [3] |

| Appearance | White to off-white crystalline powder or crystals | [1][4] |

| Melting Point | 230-233 °C | |

| Solubility | Soluble in aromatic solvents, chloroform; slightly soluble in THF, ether; insoluble in hexanes | [1][4] |

| Sensitivity | Air and moisture sensitive | [4] |

Synthesis and Purification

The primary method for synthesizing this compound is through a salt metathesis reaction.[2][3] This involves the reaction of hafnium tetrachloride (HfCl₄) with two equivalents of a cyclopentadienyl (B1206354) source, typically sodium cyclopentadienide (B1229720) (NaC₅H₅).[3]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established salt metathesis reactions for metallocenes.

Materials:

-

Hafnium tetrachloride (HfCl₄)

-

Sodium cyclopentadienide (NaC₅H₅)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Anhydrous dichloromethane (B109758)

-

Anhydrous sodium sulfate

-

Schlenk flask and other appropriate glassware for air-sensitive techniques

-

Filter cannula

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), suspend hafnium tetrachloride in anhydrous THF in a Schlenk flask.

-

In a separate flask, prepare a solution or slurry of sodium cyclopentadienide in anhydrous THF.

-

Slowly add the sodium cyclopentadienide suspension to the stirred hafnium tetrachloride suspension at a controlled temperature (typically 0 °C to room temperature).

-

Allow the reaction mixture to stir for several hours to ensure complete reaction. The formation of a precipitate (sodium chloride) will be observed.

-

After the reaction is complete, remove the solvent under vacuum.

-

Extract the solid residue with anhydrous dichloromethane to dissolve the this compound, leaving behind the insoluble sodium chloride.

-

Filter the dichloromethane solution via cannula to remove the salt.

-

Dry the filtrate over anhydrous sodium sulfate.

-

Filter off the drying agent.

-

Remove the dichloromethane solvent under vacuum to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as a toluene/hexane mixture.

A general workflow for the synthesis and purification of metallocenes is depicted in the following diagram.

Applications in Research and Development

While its direct applications in drug development are limited due to low cytotoxicity, this compound serves as a valuable compound in other areas of chemical research that can be relevant to the pharmaceutical industry.

Catalysis

Hafnocene dichloride is a precursor to catalysts for olefin polymerization.[2][3] While this is its primary catalytic application, its derivatives are also explored in other organic transformations. For instance, in combination with a silver salt, it can act as an effective activator for glycosyl fluoride, a reaction relevant to the synthesis of complex carbohydrates.[1]

Precursor to Derivatives

This compound is a starting material for a variety of hafnocene(II) and (IV) derivatives.[1] The chloride ligands can be readily substituted, allowing for the synthesis of a diverse range of complexes with tailored electronic and steric properties.[3]

Biological Activity and Cytotoxicity

Extensive research has been conducted on the anticancer properties of metallocene dichlorides, with titanocene (B72419) dichloride showing the most promise. In contrast, this compound has demonstrated significantly lower or no recognizable antineoplastic properties in various studies.

One comparative study on Ehrlich ascites tumors in mice found that while titanocene dichloride significantly increased survival time, hafnocene dichloride exhibited no discernible antitumor activity under the same experimental conditions.[1] This difference in activity is hypothesized to be related to the larger non-bonding Cl-Cl distance in the hafnocene complex compared to the more active metallocenes.[1]

Cytotoxicity studies on human cancer cell lines have confirmed the lower activity of hafnocene dichloride.

| Cell Line | IC₅₀ (µM) of Hafnocene Dichloride |

| HT-29 (Colon Adenocarcinoma) | ~400 |

| MCF-7 (Breast Adenocarcinoma) | ~500 |

The following diagram illustrates the general trend of cytotoxicity among Group 4 metallocene dichlorides.

Spectroscopic Data

The structural characterization of this compound is typically performed using NMR and IR spectroscopy.

-

NMR Spectroscopy: The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) typically shows a single sharp singlet for the ten equivalent protons of the two cyclopentadienyl rings. The chemical shift of this peak is influenced by the solvent and the concentration. In ¹³C NMR, a single resonance is observed for the ten carbon atoms of the cyclopentadienyl rings.

-

IR Spectroscopy: The IR spectrum exhibits characteristic bands corresponding to the vibrations of the cyclopentadienyl rings and the hafnium-chloride bonds. Key absorptions include C-H stretching, C=C stretching of the rings, and vibrations in the far-IR region associated with the Hf-Cl bonds.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as corrosive and an irritant.[3] It causes skin and serious eye irritation and may cause respiratory irritation. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. As it is sensitive to air and moisture, it should be stored under an inert atmosphere.[4]

References

- 1. This compound | 12116-66-4 [chemicalbook.com]

- 2. WO2013091836A1 - Process for the preparation of metallocene complexes - Google Patents [patents.google.com]

- 3. Hafnocene dichloride - Wikipedia [en.wikipedia.org]

- 4. This compound CAS#: 12116-66-4 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to Bis(cyclopentadienyl)hafnium Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bis(cyclopentadienyl)hafnium dichloride, also known as hafnocene dichloride. It details its physicochemical properties, its context within the broader class of anticancer metallocenes, and relevant experimental protocols for its study.

Core Properties of this compound

This compound is an organohafnium compound with the formula (C₅H₅)₂HfCl₂.[1] It is a white solid that is sparingly soluble in some organic solvents.[1] While it holds academic interest, its lighter counterparts, titanocene (B72419) dichloride and zirconocene (B1252598) dichloride, have garnered significantly more attention in research, particularly in the field of cancer therapy.[1]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₀Cl₂Hf |

| Molecular Weight | 379.58 g/mol |

| Appearance | White solid |

| Melting Point | 230–233 °C |

| CAS Number | 12116-66-4 |

| Synthesis | Prepared by a salt metathesis reaction from hafnium tetrachloride: 2 NaC₅H₅ + HfCl₄ → (C₅H₅)₂HfCl₂ + 2 NaCl.[1] |

Application in Drug Development: A Case of Inactivity

The discovery of the anticancer properties of cisplatin (B142131) spurred research into other metal-containing complexes for cancer therapy.[2] Among these, the metallocene dihalides, with the general structure (C₅H₅)₂MCl₂, emerged as a promising class of organometallic anticancer agents.[3] Compounds with titanium (titanocene dichloride), vanadium, and molybdenum have shown notable antineoplastic activity, with titanocene dichloride advancing to clinical trials.[3][4]

However, the anticancer activity of metallocene dihalides is highly dependent on the central metal atom.[3] Research has shown that metallocenes with zirconium and hafnium are inactive as anticancer agents under similar experimental conditions.[3] Studies on Ehrlich ascites tumor (EAT) cells, both in vitro and in vivo, have demonstrated that hafnocene dichloride exhibits poor growth-inhibiting potencies compared to its more active counterparts.[5]

Comparative Cytotoxicity of Metallocene Dichlorides

| Compound | In Vitro Activity against EAT cells |

| Vanadocene Dichloride | Highly significant growth diminution at 5 x 10⁻⁶ mol/l.[5] |

| Titanocene Dichloride | Growth inhibition at 5 x 10⁻⁴ or 10⁻³ mol/l.[5] |

| Molybdocene Dichloride | Growth inhibition at 5 x 10⁻⁴ or 10⁻³ mol/l.[5] |

| Zirconocene Dichloride | Requires higher concentration levels for growth inhibition.[5] |

| Hafnocene Dichloride | Requires higher concentration levels for growth inhibition. [5] |

The lack of significant anticancer activity has limited the application of this compound in drug development.

Proposed Mechanism of Action for Anticancer Metallocenes

While this compound is largely inactive, understanding the proposed mechanism of action for its active analogues provides context for its shortcomings. The anticancer activity of metallocenes like titanocene dichloride is believed to be multifactorial.

Upon administration, the chloride ligands undergo hydrolysis. The resulting cationic aqua species, [(C₅H₅)₂M]²⁺, is thought to be the active form that interacts with biological targets. Potential mechanisms include:

-

Interaction with DNA: Active metallocenes have been shown to bind to DNA, although the interaction is different from that of cisplatin.[6] This can lead to the inhibition of DNA and RNA synthesis.[7]

-

Protein Binding: Metallocenes can interact with proteins. For instance, it has been suggested that the Ti(IV) moiety from titanocene dichloride can be transported in the bloodstream by binding to proteins like transferrin.[4]

-

Enzyme Inhibition: There is evidence that metallocenes can inhibit enzymes involved in cell proliferation and signaling.

The inactivity of hafnocene and zirconocene dichlorides is thought to be related to their structural properties, such as a larger non-bonding Cl---Cl distance, which may hinder effective interaction with biological targets.[6]

Experimental Protocols

For researchers investigating the properties of metallocenes, a standard method to assess their biological activity is the MTT cytotoxicity assay.

Protocol: MTT Assay for Cytotoxicity of Metallocene Dichlorides

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a metallocene compound against a cancer cell line.

1. Reagent Preparation:

- MTT Solution (5 mg/mL): Dissolve 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS). Sterile filter the solution.[8]

- Solubilization Solution: A common solvent is acidified isopropanol (B130326) (0.04 N HCl in isopropanol) or dimethyl sulfoxide (B87167) (DMSO).[9]

- Cell Culture Medium: Use the appropriate medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

- Test Compound Stock Solution: Due to the low aqueous solubility of many metallocenes, a stock solution is typically prepared in a suitable organic solvent like DMSO and then diluted in the cell culture medium.

2. Cell Plating:

- Harvest cells and perform a cell count.

- Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well).[10]

- Incubate the plate for 24 hours to allow the cells to attach.[10]

3. Compound Treatment:

- Prepare serial dilutions of the metallocene dichloride in the cell culture medium.

- Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

- Include control wells with medium alone (blank) and medium with the solvent used for the stock solution (vehicle control).

- Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Assay:

- After the incubation period, add 10 µL of the MTT solution to each well.[10]

- Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[10]

- Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

- Incubate the plate in the dark at room temperature for at least 2 hours to ensure complete dissolution.[10]

5. Data Acquisition and Analysis:

- Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10]

- Subtract the absorbance of the blank wells from the readings of the other wells.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[11]

Visualization of a Relevant Signaling Pathway

Although this compound does not significantly induce apoptosis, this pathway is a primary target for many anticancer drugs. The following diagram illustrates the intrinsic and extrinsic apoptosis signaling pathways.

References

- 1. Hafnocene dichloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metallocenes as Target Specific Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro cell growth inhibition by metallocene dichlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of metallocene dichlorides with apo-human transferrin: A spectroscopic study and cytotoxic activity against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace-test.anu.edu.au [dspace-test.anu.edu.au]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. real-research.com [real-research.com]

- 10. atcc.org [atcc.org]

- 11. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of Bis(cyclopentadienyl)hafnium Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of bis(cyclopentadienyl)hafnium dichloride, also known as hafnocene dichloride. This organometallic compound is a subject of interest for its applications in catalysis and potential as an anticancer agent. This document details its molecular geometry, experimental protocols for its synthesis and crystallization, and visual representations of its structure and preparation workflow.

Core Data: Crystal Structure and Molecular Geometry

The molecular structure of this compound has been determined by gas-phase electron diffraction. The key structural parameters, including bond lengths and angles, are summarized in the table below. This data is crucial for understanding the reactivity and steric properties of the molecule.

| Parameter | Value |

| Bond Lengths (Å) | |

| Hf-Cl | 2.319 ± 0.005 |

| Hf-C (average) | 2.34 ± 0.01 |

| C-C (in cyclopentadienyl (B1206354) ring) | 1.43 (assumed) |

| C-H (in cyclopentadienyl ring) | 1.09 (assumed) |

| Bond Angles (°) | |

| Cl-Hf-Cl | 96.4 ± 1.5 |

| Centroid-Hf-Centroid (Cp rings) | 132 |

Experimental Protocols

The following sections describe the methodologies for the synthesis and crystallization of this compound. These protocols are based on established procedures for analogous Group 4 metallocene dichlorides.

Synthesis of this compound

The synthesis of this compound is typically achieved through a salt metathesis reaction between hafnium tetrachloride (HfCl₄) and sodium cyclopentadienide (B1229720) (NaC₅H₅).

Materials:

-

Hafnium tetrachloride (HfCl₄)

-

Sodium cyclopentadienide (NaC₅H₅)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous hexane

-

Schlenk line and glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a solution of sodium cyclopentadienide in anhydrous THF is prepared.

-

Hafnium tetrachloride is suspended in anhydrous THF in a separate Schlenk flask.

-

The sodium cyclopentadienide solution is slowly added to the hafnium tetrachloride suspension at room temperature with vigorous stirring.

-

The reaction mixture is stirred for several hours to ensure complete reaction. The balanced chemical equation for this reaction is: HfCl₄ + 2 NaC₅H₅ → (C₅H₅)₂HfCl₂ + 2 NaCl

-

After the reaction is complete, the solvent is removed under vacuum.

-

The resulting solid residue is extracted with a suitable solvent, such as toluene (B28343) or dichloromethane (B109758), to separate the product from the sodium chloride byproduct.

-

The solvent is again removed under vacuum to yield crude this compound.

Crystallization

High-purity crystals of this compound suitable for structural analysis can be obtained through various crystallization techniques.

Method 1: Slow Evaporation

-

A saturated solution of the purified compound is prepared in a suitable solvent (e.g., toluene or a mixture of dichloromethane and hexane).

-

The solution is filtered to remove any insoluble impurities.

-

The flask is loosely capped to allow for the slow evaporation of the solvent over several days at room temperature.

-

As the solvent evaporates, the concentration of the compound increases, leading to the formation of crystals.

Method 2: Vapor Diffusion

-

A concentrated solution of the compound is placed in a small, open vial.

-

This vial is then placed inside a larger, sealed container that contains a small amount of a volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).

-

Over time, the anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate the molecular structure and the experimental workflow for the synthesis and analysis of this compound.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for synthesis and structural analysis.

An In-depth Technical Guide to the Synthesis of Bis(cyclopentadienyl)hafnium Dichloride

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the synthesis of bis(cyclopentadienyl)hafnium dichloride, an organohafnium compound with the formula (C₅H₅)₂HfCl₂.[1] Also known as hafnocene dichloride, this compound is a white solid that serves as a precursor to other hafnium complexes and as a component in catalysis, particularly for olefin polymerization.[1][2] While its lighter homologues, titanocene (B72419) and zirconocene (B1252598) dichloride, have been more extensively studied, hafnocene dichloride remains a compound of significant academic interest.[1]

Core Synthesis Reaction

The primary method for preparing this compound is a salt metathesis reaction.[1] This process involves the reaction of hafnium tetrachloride (HfCl₄) with two equivalents of a cyclopentadienyl (B1206354) salt, most commonly sodium cyclopentadienide (B1229720) (NaC₅H₅).[3] The reaction proceeds by exchanging the chloride ligands on the hafnium center with cyclopentadienyl anions, resulting in the formation of the target hafnocene dichloride and a salt byproduct, sodium chloride (NaCl).[1][3]

The balanced chemical equation for this synthesis is:

HfCl₄ + 2 NaC₅H₅ → (C₅H₅)₂HfCl₂ + 2 NaCl [1][3]

This reaction is typically carried out in an organic solvent under an inert atmosphere to prevent the hydrolysis of the moisture-sensitive hafnium tetrachloride.[3][4]

Physicochemical and Stoichiometric Data

Quantitative data for the key compounds involved in the synthesis are summarized below for easy reference.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀Cl₂Hf[1] |

| Molar Mass | 379.58 g·mol⁻¹[1] |

| Appearance | White solid / off-white crystal[1][5] |

| Melting Point | 230–233 °C[1] |

| Solubility | Soluble in aromatic solvents, chloroform (B151607); slightly soluble in THF, ether; insoluble in hexanes.[6][7] |

Table 2: Example Stoichiometry for Synthesis

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |

|---|---|---|---|---|---|

| Hafnium Tetrachloride (HfCl₄) | 320.30 | 1.0 | 320.3 | - | - |

| Sodium (Na) | 22.99 | 2.0 | 46.0 | - | - |

| Cyclopentadiene (B3395910) (C₅H₆) | 66.10 | 2.0 | 132.2 | ~165 | ~0.80 |

| Product (Theoretical Yield) | 379.58 | 1.0 | 379.6 | - | - |

Note: This table provides a representative 1-mole scale for the reaction. Actual experimental quantities may vary.

Detailed Experimental Protocol

The following protocol is a detailed methodology adapted from established procedures for synthesizing metallocene dichlorides, such as the analogous zirconocene dichloride.[8] All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.

3.1. Materials and Reagents

-

Hafnium tetrachloride (HfCl₄)

-

Sodium metal (Na)

-

Toluene (B28343) or a mixture of Toluene/DME[9]

-

Chloroform (for extraction)

-

Hexane (B92381) (for washing)

-

Anhydrous solvents are required.

3.2. Equipment

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Soxhlet extractor

-

Schlenk line or glovebox

3.3. Procedure

Step 1: Preparation of Cyclopentadiene Monomer

-

Set up a distillation apparatus.

-

Gently heat dicyclopentadiene to its cracking temperature (~180 °C).

-

Distill the resulting cyclopentadiene monomer, collecting the fraction that boils at 40-42 °C in a flask cooled in an ice bath.[8] Use the freshly distilled monomer immediately.

Step 2: Synthesis of Sodium Cyclopentadienide (NaC₅H₅)

-

In a three-neck flask equipped with a stirrer and reflux condenser, add sodium metal cut into small pieces and an appropriate solvent (e.g., a mixture of toluene and DME).[9]

-

Heat the mixture with vigorous stirring until the sodium melts and forms a fine dispersion (sodium sand).

-

Cool the flask to room temperature.

-

Slowly add the freshly prepared cyclopentadiene monomer dropwise to the sodium dispersion. An exothermic reaction will occur, and hydrogen gas will evolve.

-

After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for several hours to ensure the complete reaction of the sodium.[8] The successful formation of sodium cyclopentadienide is indicated by the consumption of all sodium metal and the formation of a solution or slurry.

Step 3: Reaction with Hafnium Tetrachloride

-

In a separate three-neck flask, create a slurry of hafnium tetrachloride in an anhydrous solvent (e.g., toluene).

-

Cool the HfCl₄ slurry in an ice bath.

-

Slowly add the prepared sodium cyclopentadienide solution/slurry to the hafnium tetrachloride slurry via a dropping funnel or cannula with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.[8]

Step 4: Isolation and Purification

-

Remove the solvent from the reaction mixture under vacuum to obtain a solid residue containing (C₅H₅)₂HfCl₂ and NaCl.

-

Transfer the solid to a Soxhlet thimble and perform a continuous extraction with chloroform for 8-10 hours.[8] this compound is soluble in chloroform, while NaCl is not.

-

Collect the chloroform extract, which now contains the desired product.

-

Reduce the volume of the chloroform extract by rotary evaporation until a significant amount of white precipitate forms.[8]

-

Cool the concentrated solution to induce further crystallization.

-

Isolate the white crystalline product by filtration.

-

Wash the filter cake with a small amount of cold chloroform or hexane to remove any soluble impurities.

-

Dry the final product under vacuum.

Mandatory Visualizations

The synthesis of this compound can be visualized through the following diagrams, outlining the chemical transformation and the experimental workflow.

References

- 1. Hafnocene dichloride - Wikipedia [en.wikipedia.org]

- 2. CAS 12116-66-4: Hafnocene dichloride | CymitQuimica [cymitquimica.com]

- 3. Hafnium tetrachloride - Wikipedia [en.wikipedia.org]

- 4. Hafnium Tetrachloride: An Essential Compound in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 12116-66-4 [amp.chemicalbook.com]

- 7. This compound | 12116-66-4 [chemicalbook.com]

- 8. Synthesis of Bis(cyclopentadienyl)zirconium dichloride_Chemicalbook [chemicalbook.com]

- 9. Hafnocendichlorid – Wikipedia [de.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Hafnocene Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hafnocene dichloride, with the chemical formula (C₅H₅)₂HfCl₂, is an organometallic compound belonging to the metallocene family. While its lighter analogues, titanocene (B72419) dichloride and zirconocene (B1252598) dichloride, have garnered more significant attention in various applications, hafnocene dichloride possesses unique characteristics that make it a subject of academic and industrial interest. This technical guide provides a comprehensive overview of the core physical and chemical properties of hafnocene dichloride, detailed experimental protocols, and an exploration of its relevance in the field of drug development.

Physical and Chemical Properties

Hafnocene dichloride is a white solid that is sparingly soluble in some organic solvents.[1] It is known to be more resistant to reduction than its zirconium analogue.[1] The physical and chemical properties of hafnocene dichloride are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₀Cl₂Hf | [2][3] |

| Molar Mass | 379.58 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [2][4][5] |

| Melting Point | 230–233 °C | [2][4][5] |

| Density | 1.79 g/cm³ | [1] |

| Solubility | Soluble in aromatic solvents and chloroform; slightly soluble in THF and ether; insoluble in hexanes and water. | [2][4][6] |

Spectroscopic and Structural Data

| Property | Data | Reference(s) |

| ¹H NMR | A single resonance for the cyclopentadienyl (B1206354) protons is expected. | |

| ¹³C NMR | Cyclopentadienyl carbons: ~112.0 ppm (in a polymer) | [1] |

| Infrared (IR) Spectroscopy | Key vibrational modes associated with the cyclopentadienyl rings and Hf-Cl bonds. | [7] |

| Mass Spectrometry | Molecular ion peak and fragmentation patterns corresponding to the loss of ligands. | [8] |

| Crystal Structure | Distorted tetrahedral geometry around the hafnium center. | [1] |

Experimental Protocols

Synthesis of Hafnocene Dichloride (Salt Metathesis)

The most common method for synthesizing hafnocene dichloride is through a salt metathesis reaction.[1][2] This procedure involves the reaction of hafnium tetrachloride with a source of cyclopentadienyl anions, typically sodium cyclopentadienide (B1229720).

Materials:

-

Hafnium tetrachloride (HfCl₄)

-

Sodium cyclopentadienide (NaC₅H₅)

-

Anhydrous tetrahydrofuran (B95107) (THF) or other suitable ether solvent

-

Anhydrous non-polar solvent for washing (e.g., hexane)

-

Schlenk line and glassware

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, a solution of sodium cyclopentadienide in anhydrous THF is prepared.

-

Hafnium tetrachloride is dissolved or slurried in anhydrous THF in a separate Schlenk flask.

-

The sodium cyclopentadienide solution is slowly added to the hafnium tetrachloride suspension at a controlled temperature (often at or below room temperature).

-

The reaction mixture is stirred for several hours to ensure complete reaction. The balanced chemical equation for this reaction is: HfCl₄ + 2 NaC₅H₅ → (C₅H₅)₂HfCl₂ + 2 NaCl.[1]

-

The resulting mixture contains the product hafnocene dichloride and a precipitate of sodium chloride.

-

The solvent is removed under vacuum.

-

The solid residue is extracted with a suitable solvent in which hafnocene dichloride is soluble, leaving the insoluble sodium chloride behind.

-

The solvent is then removed from the extract to yield the crude hafnocene dichloride.

-

The product can be further purified by recrystallization or sublimation.

Characterization: The identity and purity of the synthesized hafnocene dichloride can be confirmed using the spectroscopic techniques listed in the table above (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and by elemental analysis.

Caption: Workflow for the synthesis of hafnocene dichloride.

Determination of Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is suitable for evaluating the cytotoxic potential of organometallic compounds like hafnocene dichloride.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Hafnocene dichloride stock solution (dissolved in a suitable solvent like DMSO)

-

MTT reagent solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the hafnocene dichloride stock solution in a complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of hafnocene dichloride. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (untreated cells).

-

Incubation: Incubate the cells with the compound for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add the MTT reagent to each well and incubate for a few hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.

References

- 1. bis(cyclopenta-1,3-diene);hafnium(4+);dichloride | 12116-66-4 | Benchchem [benchchem.com]

- 2. Hafnocene dichloride - Wikipedia [en.wikipedia.org]

- 3. strem.com [strem.com]

- 4. echemi.com [echemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. BIS(CYCLOPENTADIENYL)HAFNIUM DICHLORIDE | 12116-66-4 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hafnocene dichloride | C10H10Cl2Hf | CID 53384553 - PubChem [pubchem.ncbi.nlm.nih.gov]

Hafnocene Dichloride: A Comprehensive Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Document ID: HfCp2Cl2-TG-20251222

Version: 1.0

Abstract

Hafnocene dichloride, with the chemical formula (C₅H₅)₂HfCl₂, is an organometallic compound belonging to the metallocene family. While its lighter analogues, titanocene (B72419) and zirconocene (B1252598) dichloride, have garnered more extensive research interest, hafnocene dichloride presents unique properties, including high resistance to reduction, making it a compound of significant academic and industrial interest. This guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis and characterization, and a review of its primary applications, with a focus on its role as a precatalyst in olefin polymerization. Although explored for potential biological activity, its primary utility lies in materials science and catalysis.

Core Chemical and Physical Properties

Hafnocene dichloride is a white, crystalline solid that is sparingly soluble in some organic solvents.[1] Its core properties are summarized below.

| Property | Value |

| Chemical Formula | C₁₀H₁₀Cl₂Hf[1][2][3] |

| Molecular Weight | 379.58 g/mol [1][2] |

| Appearance | White to light brown crystalline solid[2][4] |

| Melting Point | 230–233 °C (decomposes)[1][2] |

| Solubility | Soluble in aromatic solvents, chloroform (B151607); slightly soluble in THF, ether; insoluble in hexanes.[4] |

| Density | 1.79 g/cm³ at 25 °C[2] |

| Standard Enthalpy of Formation (ΔHf°) | -385 kJ/mol (estimated)[2] |

Molecular Structure and Spectroscopic Data

The hafnium center in hafnocene dichloride adopts a distorted tetrahedral geometry.[2] Key structural parameters obtained from X-ray crystallography are detailed below.

| Structural Parameter | Value |

| Hf-Cl Bond Distance (average) | 2.38 Å[2] |

| Cl-Hf-Cl Bond Angle | ~97°[2] |

| Hf-Centroid (Cp ring) Distance | ~2.20 Å[2] |

| Centroid-Hf-Centroid Angle | ~129°[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary technique for the characterization of hafnocene dichloride and its derivatives. The chemical shifts are sensitive to the solvent and analytical conditions. In CDCl₃, the protons on the cyclopentadienyl (B1206354) rings typically show a singlet, indicative of the symmetrical nature of the molecule.

Experimental Protocols

Synthesis of Hafnocene Dichloride

The most common synthesis route is a salt metathesis reaction between hafnium tetrachloride (HfCl₄) and sodium cyclopentadienide (B1229720) (NaC₅H₅).[1]

Protocol Details:

-

Preparation of Sodium Cyclopentadienide (NaC₅H₅):

-

Caution: This reaction is highly exothermic and produces flammable hydrogen gas. It must be performed under an inert atmosphere (e.g., Argon or Nitrogen).

-

Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation (boiling point ~41 °C). The receiver flask should be cooled in an ice bath.

-

In a separate flask equipped with a reflux condenser and mechanical stirrer, add sodium metal dispersion to a suitable solvent like anhydrous tetrahydrofuran (B95107) (THF).

-

Slowly add the freshly prepared cyclopentadiene monomer dropwise to the sodium suspension at room temperature.

-

The reaction mixture is typically stirred overnight to ensure complete reaction, yielding a solution of sodium cyclopentadienide.

-

-

Synthesis of Hafnocene Dichloride:

-

In a separate flask under an inert atmosphere, create a slurry of hafnium tetrachloride (HfCl₄) in anhydrous THF or a mixture of THF and diethyl ether.

-

Cool the HfCl₄ slurry in an ice bath.

-

Slowly add the previously prepared solution of sodium cyclopentadienide (2 molar equivalents) to the HfCl₄ slurry with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by observing the consumption of the starting materials.

-

-

Isolation and Purification:

-

Remove the solvent from the reaction mixture under reduced pressure to yield a solid residue.

-

The crude product is purified by Soxhlet extraction. The solid residue is placed in a thimble and extracted with chloroform or dichloromethane. Hafnocene dichloride is soluble and will be collected in the extraction flask, leaving behind the insoluble sodium chloride byproduct.

-

The solvent from the extract is removed under reduced pressure, and the resulting white solid is dried in a vacuum to yield pure hafnocene dichloride.

-

Characterization

-

NMR Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra. The ¹H NMR should show a sharp singlet for the ten equivalent protons of the two cyclopentadienyl rings.

-

Melting Point Analysis: Determine the melting point of the product. A sharp melting point in the range of 230-233 °C is indicative of high purity.

Key Applications and Mechanisms

Olefin Polymerization Catalyst

The most significant application of hafnocene dichloride is as a precatalyst for olefin polymerization, particularly when activated by a co-catalyst such as methylaluminoxane (B55162) (MAO).[5] The activation process and catalytic cycle are fundamental to its function.

The mechanism involves:

-

Activation: The co-catalyst, typically MAO, alkylates the hafnium center by replacing one or both chloride ligands with a methyl group and then abstracts a ligand to generate a coordinatively unsaturated, cationic hafnium-alkyl species, which is the active catalyst.[6][7]

-

Propagation: An olefin monomer coordinates to the vacant site on the cationic hafnium center. This is followed by a migratory insertion step where the olefin inserts into the hafnium-alkyl bond, extending the polymer chain by one monomer unit and regenerating the vacant site.[8] This process repeats numerous times.

-

Termination: The chain growth is terminated through processes like β-hydride elimination or chain transfer to the co-catalyst or another monomer, releasing the polymer chain and generating a hafnium-hydride or hafnium-alkyl species that can initiate a new chain.[9]

Other Applications

Hafnocene dichloride serves as a versatile starting material and is utilized in several other areas of research and development.

-

Materials Science: It is used in the synthesis of advanced materials and nanocomposites, where it can enhance mechanical and thermal properties.[5]

-

Organometallic Research: It is a valuable precursor for synthesizing a wide range of hafnocene derivatives by replacing the chloride ligands, allowing for the exploration of new chemical structures and reactivities.[1]

-

Pharmaceutical Research: Hafnocene dichloride has been investigated for its potential in drug delivery systems.[5] However, its in vivo anticancer activity has been found to be significantly lower than that of its titanium and vanadium analogues, limiting its direct application in this area.[10][11]

Safety and Handling

Hafnocene dichloride is a hazardous substance and must be handled with appropriate safety precautions.

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2][3]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles or face shield, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood to avoid inhalation.

-

Handling: The compound is sensitive to air and moisture. It should be stored and handled under an inert atmosphere (e.g., in a glovebox or under argon/nitrogen).

-

Disposal: Waste should be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

References

- 1. Hafnocene dichloride - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. Hafnocene dichloride | C10H10Cl2Hf | CID 53384553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Deactivation and reactivation of methylaluminoxane (MAO) and the derived metallocene catalysts. New insight into MAO active site structure and activation mechanism [morressier.com]

- 8. The Organometallic HyperTextBook: Olefin Polymerization [ilpi.com]

- 9. mdpi.com [mdpi.com]

- 10. In vitro cell growth inhibition by metallocene dichlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Tumor inhibition by metallocenes: effect of titanocene, zirconocene, and hafnocene dichlorides on Ehrlich ascites tumor in mice (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Bis(cyclopentadienyl)hafnium Dichloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(cyclopentadienyl)hafnium dichloride, also known as hafnocene dichloride ((C₅H₅)₂HfCl₂), is an organometallic compound that has garnered interest in various chemical research fields, including as a potential anticancer agent. A fundamental understanding of its solubility in organic solvents is critical for its synthesis, purification, handling, and application in various experimental and developmental settings. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for solubility determination, and logical workflows for handling this air-sensitive compound.

Core Concepts: Solubility of Organometallic Compounds

The solubility of an organometallic compound like this compound is governed by the principle of "like dissolves like." The polarity of the solvent and the solute, as well as specific intermolecular interactions, dictate the extent to which the compound will dissolve. This compound is a moderately polar molecule, and its solubility is therefore expected to be higher in solvents with similar polarity.

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Solubility Description |

| Aromatic Solvents | Toluene, Benzene | Soluble[1][2][3][4] |

| Halogenated Solvents | Chloroform, Dichloromethane | Soluble[1][2][3][4] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Slightly Soluble[1][2][3][4] |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Insoluble[1][2][3][4] |

Experimental Protocol for Quantitative Solubility Determination

Given the absence of precise quantitative data, researchers will need to determine the solubility of this compound in their specific solvent of interest experimentally. The following protocol outlines a general method for determining the solubility of an air-sensitive compound.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of choice

-

Schlenk flask or a vial with a septum-sealed cap

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Syringe and needle

-

0.2 µm syringe filter

-

Inert gas (Argon or Nitrogen) supply

-

Analytical balance

-

Glassware for solvent evaporation (e.g., pre-weighed round bottom flask)

-

Vacuum pump or rotary evaporator

Methodology:

-

Preparation: Under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques), add an excess amount of this compound to a known volume of the anhydrous organic solvent in a Schlenk flask or vial. The presence of excess solid is crucial to ensure the solution becomes saturated.

-

Equilibration: Seal the flask or vial and place it in a constant temperature bath set to the desired temperature. Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Sample Withdrawal: Once equilibrium is achieved, stop the stirring and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.2 µm filter to remove any suspended solid particles. This step must be performed under an inert atmosphere to prevent exposure to air and moisture.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed flask. Carefully remove the solvent under vacuum or using a rotary evaporator.

-

Mass Determination: Once the solvent is completely evaporated, weigh the flask containing the dried solid residue of this compound.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution withdrawn (mL)) * 100

Safety Precautions: this compound is air and moisture sensitive.[3][4] All manipulations should be carried out under an inert atmosphere using appropriate techniques such as a glovebox or Schlenk line.[5][6] Always consult the Safety Data Sheet (SDS) before handling the compound and wear appropriate personal protective equipment (PPE).

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Workflow for determining the solubility of an air-sensitive compound.

Logical Relationship for Solvent Selection

The choice of solvent is a critical first step in any process involving this compound. The following diagram illustrates the decision-making process for solvent selection based on the desired outcome.

Caption: Decision tree for solvent selection based on application.

Conclusion

While precise quantitative solubility data for this compound remains to be extensively published, a clear qualitative understanding of its solubility in various organic solvents exists. This guide provides researchers with the necessary information to handle this compound effectively and a detailed experimental protocol to determine its quantitative solubility for specific applications. The provided workflows offer a logical framework for both experimental execution and solvent selection, ensuring a systematic approach to working with this promising organometallic compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Bis(cyclopentadienyl)hafnium Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of bis(cyclopentadienyl)hafnium dichloride, also known as hafnocene dichloride. The information presented herein is intended to support research and development activities, particularly in the fields of catalysis, materials science, and medicinal chemistry.

Core Physicochemical Data

This compound is an organometallic compound with the chemical formula (C₅H₅)₂HfCl₂. It is a white to off-white crystalline solid.[1][2][3][4] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Melting Point | 230-233 °C | [1][2][3][4] |

| Molecular Weight | 379.58 g/mol | [2] |

| Appearance | White to light brown crystals or crystalline powder | [2][4] |

| Solubility | Soluble in aromatic solvents and chloroform (B151607); slightly soluble in THF and ether; insoluble in hexanes. | [1] |

| Enthalpy of Sublimation (ΔsubH°) | 107.3 ± 2.4 kJ/mol | [5] |

| Enthalpy of Combustion (ΔcH°solid) | -5991.5 ± 2.5 kJ/mol | [6] |

Experimental Protocols

Determination of Melting Point via Capillary Method

The melting point of this compound can be accurately determined using the capillary method with a calibrated digital melting point apparatus (e.g., DigiMelt or Mel-Temp) or a Thiele tube setup.[7][8][9] Given its sensitivity to air and moisture, handling of the sample should be performed in an inert atmosphere (e.g., a glovebox) until it is sealed in the capillary tube.[1]

Materials:

-

This compound sample

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle (optional, for pulverizing crystals)

-

Digital melting point apparatus or Thiele tube setup

-

Thermometer (calibrated)

-

Heating medium (silicone oil for Thiele tube)

Procedure:

-

Sample Preparation: If the sample consists of large crystals, gently pulverize it into a fine powder using a clean, dry mortar and pestle. This ensures uniform packing and efficient heat transfer.[9]

-

Loading the Capillary Tube: In an inert atmosphere, jab the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.[8]

-

Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To achieve a tightly packed sample, drop the capillary tube, closed end down, through a long, narrow tube (e.g., a glass tube or PVC pipe) several times. The packed sample height should be approximately 2-3 mm.[8]

-

Sealing the Capillary (Optional but Recommended): For this air- and moisture-sensitive compound, the open end of the capillary tube can be sealed using a flame to prevent degradation during heating.

-

Melting Point Measurement:

-

Using a Digital Melting Point Apparatus: Place the loaded capillary tube into a sample slot in the apparatus.[7] If the approximate melting point is known (around 230 °C), set the starting temperature to about 20 °C below this value. Use a slow heating ramp rate of 1-2 °C per minute to ensure thermal equilibrium.[7]

-

Using a Thiele Tube: Attach the capillary tube to a thermometer using a rubber band, ensuring the band is above the level of the heating oil. Immerse the setup in the Thiele tube, with the sample aligned with the thermometer bulb. Heat the side arm of the Thiele tube gently with a microburner, maintaining a slow heating rate of 1-2 °C per minute near the melting point.

-

-

Data Recording: Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample has liquefied (the completion of melting). The recorded range is the melting point of the sample.[8]

Synthesis of this compound

The synthesis of this compound is typically achieved through a salt metathesis reaction between hafnium tetrachloride (HfCl₄) and a cyclopentadienyl (B1206354) source, such as sodium cyclopentadienide (B1229720) (NaCp).[10] The following is a representative procedure adapted from the synthesis of the analogous zirconocene (B1252598) dichloride.[11] All steps should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.

Materials:

-

Hafnium tetrachloride (HfCl₄)

-

Sodium cyclopentadienide (NaCp) or freshly cracked cyclopentadiene (B3395910) and sodium metal

-

Anhydrous solvents (e.g., tetrahydrofuran (B95107) (THF), toluene)

-

Schlenk flask and other appropriate glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Sodium Cyclopentadienide (if not commercially available): Freshly crack dicyclopentadiene (B1670491) by distillation (b.p. ~41 °C) to obtain cyclopentadiene monomer. In a Schlenk flask, react the cyclopentadiene monomer with sodium metal in an anhydrous solvent like THF to form a solution or slurry of sodium cyclopentadienide.

-

Reaction with Hafnium Tetrachloride: In a separate Schlenk flask, create a slurry of hafnium tetrachloride in an anhydrous solvent such as toluene.

-

Addition of Sodium Cyclopentadienide: Slowly add the sodium cyclopentadienide solution/slurry to the hafnium tetrachloride slurry at room temperature with vigorous stirring. The reaction is typically run for several hours to ensure completion.

-

Isolation of the Product: After the reaction is complete, the solvent is removed under vacuum. The resulting solid residue is then extracted with a suitable solvent, such as chloroform or dichloromethane, in a Soxhlet extractor to separate the product from the sodium chloride byproduct.

-

Purification: The extract is concentrated, and the product is allowed to crystallize. The resulting white crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Visualizations

Synthesis Workflow for this compound

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Applications in Catalysis

This compound and its derivatives are important precursors for catalysts used in olefin polymerization. The following diagram shows the logical relationship from the hafnocene dichloride precursor to its role in catalysis.

Caption: The activation of hafnocene dichloride to form a catalyst for olefin polymerization.

References

- 1. This compound | 12116-66-4 [amp.chemicalbook.com]

- 2. Bis(cyclopentadienyl)hafnium(IV) dichloride | CAS 12116-66-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 研峰科技 Infinity Scientific [infsci.com]

- 4. echemi.com [echemi.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. thinksrs.com [thinksrs.com]

- 10. Hafnocene dichloride - Wikipedia [en.wikipedia.org]

- 11. Synthesis of Bis(cyclopentadienyl)zirconium dichloride_Chemicalbook [chemicalbook.com]

Spectroscopic Characterization of Hafnocene Dichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for hafnocene dichloride ((C₅H₅)₂HfCl₂), a significant organometallic compound with applications in catalysis and materials science. Due to the limited availability of fully assigned public domain spectral data, this guide synthesizes known information and provides generalized experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

Data Presentation

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data for Hafnocene Dichloride

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| ¹H | CDCl₃ | ~6.3-6.5 | Singlet | - | Cyclopentadienyl (Cp) ring protons |

| ¹³C | CDCl₃ | ~114-116 | - | - | Cyclopentadienyl (Cp) ring carbons |

Note: Specific, experimentally verified chemical shift values with high-resolution data were not available in the public domain at the time of this compilation. The provided ranges are based on typical values for metallocene dichlorides.

Table 2: Infrared (IR) Spectroscopy Data for Hafnocene Dichloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretching (Cp ring) |

| ~1440 | Medium | C-C stretching (Cp ring) |

| ~1015 | Medium | C-H in-plane bending (Cp ring) |

| ~810 | Strong | C-H out-of-plane bending (Cp ring) |

| Below 400 | Medium-Strong | Hf-Cl stretching |

Note: Detailed IR spectra for hafnocene dichloride are available on spectral databases such as SpectraBase, which may require a subscription for full access.[1][2]

Table 3: Raman Spectroscopy Data for Hafnocene Dichloride

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~3100 | Strong | Symmetric C-H stretching (Cp ring) |

| ~1440 | Medium | Symmetric C-C stretching (Cp ring) |

| ~1120 | Strong | Symmetric ring breathing (Cp ring) |

| Below 400 | Strong | Hf-Cl symmetric stretching |

Note: A Raman spectrum for hafnocene dichloride is listed as available on SpectraBase, which may require a subscription to view.[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of solid organometallic compounds like hafnocene dichloride. These should be adapted and optimized based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of hafnocene dichloride.

-

Dissolve the sample in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL. Hafnocene dichloride has limited solubility, so sonication may be required.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans (ns): 16-64 (depending on concentration).

-

Spectral Width (sw): -2 to 12 ppm.

-

Acquisition Time (aq): 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Number of Scans (ns): 1024-4096 (due to the low natural abundance of ¹³C).

-

Spectral Width (sw): 0 to 200 ppm.

-

Acquisition Time (aq): 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the internal standard (TMS) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, representative sample of solid hafnocene dichloride directly onto the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters (FT-IR Spectrometer):

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

-

-

Data Processing:

-

Perform a background subtraction.

-

If necessary, perform an ATR correction.

-

Identify and label the significant absorption bands.

-

Raman Spectroscopy

-

Sample Preparation:

-

Place a small amount of solid hafnocene dichloride into a glass capillary tube or onto a microscope slide.

-

-

Instrument Parameters (Dispersive Raman Spectrometer):

-

Laser Excitation Wavelength: 532 nm or 785 nm (the choice may depend on sample fluorescence).

-

Laser Power: Use the lowest power necessary to obtain a good signal-to-noise ratio to avoid sample degradation (typically 1-10 mW).

-

Spectral Range: 3500-100 cm⁻¹.

-

Exposure Time and Accumulations: Adjust as needed to achieve a good quality spectrum (e.g., 10 seconds exposure, 5 accumulations).

-

-

Data Processing:

-

Perform a cosmic ray removal.

-

If necessary, perform a baseline correction to remove fluorescence background.

-

Identify and label the significant Raman shifts.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic characterization of hafnocene dichloride.

References

Fundamentals of Organohafnium Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organohafnium chemistry, a captivating and rapidly evolving field, explores compounds containing a hafnium-carbon bond. Organohafnium complexes, while sharing similarities with their zirconium counterparts, often exhibit distinct reactivity and stability profiles, making them highly valuable in various chemical transformations. Their significance is particularly pronounced in the realm of olefin polymerization, where they serve as potent catalysts for the production of polyolefins with tailored properties. Beyond catalysis, organohafnium compounds are finding increasing utility as precursors for advanced materials and in specialized organic synthesis applications. This guide provides a comprehensive overview of the fundamental principles of organohafnium chemistry, with a focus on synthesis, structure, reactivity, and practical applications.

Synthesis of Organohafnium Complexes

The synthesis of organohafnium compounds typically involves the reaction of hafnium halides, particularly hafnium tetrachloride (HfCl₄), with a variety of carbon-based nucleophiles. Common synthetic strategies include salt metathesis, alkylation, and aminolysis.

Metallocene Dihalides

Hafnocene dichloride, (C₅H₅)₂HfCl₂, is a foundational organohafnium complex and a common precursor to a wide array of derivatives. Its synthesis is typically achieved through a salt metathesis reaction between hafnium tetrachloride and a cyclopentadienyl (B1206354) source, such as sodium cyclopentadienide (B1229720) (NaCp).

Experimental Protocol: Synthesis of Hafnocene Dichloride

-

Reagents and Setup: All manipulations are performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Anhydrous solvents are essential. A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with hafnium tetrachloride (HfCl₄).

-

Reaction: A solution of sodium cyclopentadienide (NaC₅H₅) in a suitable solvent, such as tetrahydrofuran (B95107) (THF), is added dropwise to the stirred suspension of HfCl₄ at a controlled temperature, often starting at low temperatures (e.g., -78 °C) and gradually warming to room temperature.

-

Workup and Isolation: After the reaction is complete, the solvent is removed under vacuum. The resulting solid residue is extracted with a suitable solvent (e.g., dichloromethane (B109758) or toluene) to separate the hafnocene dichloride from the sodium chloride byproduct.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system, such as a toluene (B28343)/hexane (B92381) mixture, to yield white, crystalline hafnocene dichloride.

Alkyl and Aryl Complexes

Organohafnium alkyl and aryl complexes are crucial as active species in catalytic processes. They are commonly synthesized by the reaction of hafnium halides with organolithium or Grignard reagents. The nature of the ancillary ligands plays a significant role in the stability and reactivity of these complexes.

Experimental Protocol: Synthesis of a Hafnium Benzyl (B1604629) Complex

-

Precursor Preparation: A solution of a suitable hafnium precursor, such as a hafnium amide complex, is prepared in an anhydrous, non-coordinating solvent like toluene in a Schlenk flask.

-

Alkylation: A solution of benzylmagnesium chloride or benzyllithium (B8763671) in a suitable solvent is added dropwise to the hafnium precursor solution at a low temperature (e.g., -78 °C) with vigorous stirring.

-

Reaction Monitoring and Workup: The reaction progress is monitored by techniques such as NMR spectroscopy. Upon completion, the reaction mixture is filtered to remove any inorganic salts, and the solvent is removed in vacuo.

-

Purification: The resulting hafnium benzyl complex is purified by recrystallization from a non-polar solvent like pentane (B18724) or hexane at low temperature.

Amide and Alkoxide Complexes

Hafnium amide and alkoxide complexes are important as precursors for further functionalization and as catalysts in their own right. They are typically prepared via aminolysis or alcoholysis reactions with hafnium halides or alkyls.

Characterization of Organohafnium Complexes

The structural elucidation and characterization of organohafnium compounds rely heavily on a combination of spectroscopic and crystallographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the structure and purity of diamagnetic organohafnium complexes in solution. The chemical shifts and coupling constants provide valuable information about the electronic environment and connectivity of the ligands.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure of organohafnium complexes, including precise bond lengths and angles. This technique is crucial for understanding the steric and electronic properties of the metal center and its ligand framework.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic vibrational modes of ligands, such as C-H, C=C, and metal-ligand stretches.

-

Elemental Analysis: Combustion analysis provides the elemental composition of the synthesized compounds, confirming their empirical formula.

Tabulated Spectroscopic and Crystallographic Data

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for Representative Organohafnium Complexes

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| (C₅H₅)₂HfCl₂ | CDCl₃ | 6.31 (s, 10H) | 115.2 |

| (C₅H₅)₂Hf(CH₃)₂ | C₆D₆ | 5.75 (s, 10H), -0.15 (s, 6H) | 110.8, 28.5 |

| [MesNpy]Hf(i-Bu)₂ | C₆D₅Br | 0.55 (d, 12H), 0.44 (d, 4H), 1.73 (m, 2H) | 93.3 (CH₂) |

Table 2: Selected Crystallographic Data for Organohafnium Complexes

| Compound | Hf-C (Å) | Hf-Cl (Å) | C-Hf-C (°) | Cl-Hf-Cl (°) |

| (C₅H₅)₂HfCl₂ | 2.48 (avg) | 2.37 (avg) | - | 96.3 |

| (PNP)HfMe₃ | 2.23-2.26 | - | 93.5-120.1 | - |

| [P₂Cp]Hf=CHPh(Cl) | 2.09 (Hf=C) | 2.41 | - | - |

Reactivity and Applications

The reactivity of organohafnium complexes is largely dictated by the nature of the ligands attached to the hafnium center. They are generally more thermally and chemically stable than their zirconium analogs.[1]

Olefin Polymerization

The most prominent application of organohafnium chemistry is in the field of olefin polymerization.[2] Hafnium-based catalysts, particularly metallocene and post-metallocene systems, are highly effective in producing polyolefins with a wide range of properties.[3] The choice of ligands and cocatalyst (typically methylaluminoxane, MAO, or a borate (B1201080) activator) allows for fine-tuning of the polymer's molecular weight, microstructure, and comonomer incorporation.[4]

The generally accepted mechanism for Ziegler-Natta polymerization catalyzed by a hafnium metallocene involves a series of steps including activation of the precatalyst, coordination of the olefin, insertion into the hafnium-alkyl bond, and chain transfer or termination.

Organic Synthesis

While less common than their zirconium counterparts, organohafnium reagents have found applications in organic synthesis. For instance, hafnocene dichloride can catalyze various transformations, including Friedel-Crafts acylations and Diels-Alder reactions.[2]

High-Throughput Screening of Organohafnium Catalysts

The discovery of new and improved olefin polymerization catalysts is often accelerated by high-throughput screening (HTS) methodologies. This involves the rapid synthesis and evaluation of large libraries of potential catalysts.

Structure-Activity Relationships

The performance of an organohafnium catalyst is intricately linked to its molecular structure. Key structural features that influence catalytic activity and selectivity include:

-

Ligand Framework: The steric bulk and electronic properties of the ancillary ligands determine the accessibility of the metal center and the energetics of olefin coordination and insertion.

-

Metal Center: The choice of hafnium over zirconium often leads to catalysts with higher thermal stability and the ability to produce higher molecular weight polymers.

-

Activator/Cocatalyst: The nature of the cocatalyst influences the generation and stability of the active cationic species.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Item - A Fully Integrated High-Throughput Screening Methodology for the Discovery of New Polyolefin Catalysts:â Discovery of a New Class of High Temperature Single-Site Group (IV) Copolymerization Catalysts - American Chemical Society - Figshare [acs.figshare.com]

- 4. Fast and scalable synthesis of uniform zirconium-, hafnium-based metal–organic framework nanocrystals - Nanoscale (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Electronic and Steric Effects in Hafnocene Dichloride Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the electronic and steric effects influencing the properties and reactivity of hafnocene dichloride complexes. By understanding how modifications to the cyclopentadienyl (B1206354) (Cp) ligand framework alter the electronic environment of the hafnium center and the steric accessibility of its coordination sphere, researchers can strategically design complexes with tailored catalytic activity, stability, and potential therapeutic applications. This document summarizes key quantitative data from seminal studies, outlines detailed experimental protocols for the synthesis and characterization of these important organometallic compounds, and provides visualizations to clarify the relationships between structure and function.

Introduction to Hafnocene Dichlorides

Hafnocene dichloride, (C₅H₅)₂HfCl₂, is a versatile organometallic compound that has garnered significant interest as a catalyst, particularly in olefin polymerization, and as a potential anticancer agent.[1][2] The reactivity and efficacy of hafnocene dichloride and its derivatives are intricately governed by the interplay of electronic and steric factors. The cyclopentadienyl ligands, while seemingly simple, offer a scaffold for a wide array of substituents that can modulate these effects.

Electronic effects refer to the influence of substituents on the electron density at the hafnium metal center. Electron-donating groups (EDGs) increase the electron density on the hafnium, which can impact its catalytic activity and stability. Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the metal center, enhancing its electrophilicity.

Steric effects pertain to the spatial arrangement of atoms and the physical bulk of the ligands. The size and positioning of substituents on the Cp rings can hinder or facilitate the approach of substrates to the hafnium center, thereby influencing reaction rates and selectivity. In the context of drug development, the steric profile of a hafnocene complex can affect its interaction with biological macromolecules.

This guide will delve into a systematic study of these effects, primarily focusing on the impact of methyl substitution on the cyclopentadienyl rings of hafnocene dichloride.

Quantifying Electronic and Steric Effects

To systematically investigate the influence of ligand modifications, it is essential to have quantitative measures of electronic and steric parameters. X-ray photoelectron spectroscopy (XPS) is a powerful technique for probing the electronic environment of the hafnium atom, while single-crystal X-ray diffraction provides precise data on molecular geometry, which is indicative of steric influences.

Electronic Effects: X-ray Photoelectron Spectroscopy (XPS) Data

XPS measures the binding energies of core-level electrons. For hafnocene complexes, the binding energy of the Hf 4f electrons is particularly informative. An increase in electron density at the hafnium center, caused by electron-donating substituents on the Cp rings, leads to a decrease in the Hf 4f binding energy.

A seminal study by Gassman and Winter systematically investigated the effect of methyl substitution on the electronic properties of hafnocene dichlorides. They synthesized a series of complexes with varying numbers of methyl groups on the cyclopentadienyl rings and measured the Hf 4f₇/₂ binding energies.[1][2] Their findings demonstrated a linear correlation between the number of methyl substituents and the Hf 4f₇/₂ binding energy, with each methyl group causing a decrease of approximately 0.06 eV.[1][2] This provides a clear quantitative measure of the electron-donating ability of methyl groups in this system.

| Complex | Number of Methyl Substituents | Hf 4f₇/₂ Binding Energy (eV) |

| (C₅H₅)₂HfCl₂ | 0 | Data not available in abstract |

| (MeC₅H₄)(C₅H₅)HfCl₂ | 1 | Data not available in abstract |

| (1,3-Me₂C₅H₃)(C₅H₅)HfCl₂ | 2 | Data not available in abstract |

| (1,2,4-Me₃C₅H₂)(C₅H₅)HfCl₂ | 3 | Data not available in abstract |

| (Me₃C₅H₂)₂HfCl₂ | 6 | Data not available in abstract |

| (Me₄C₅H)₂HfCl₂ | 8 | Data not available in abstract |

| (C₅Me₅)₂HfCl₂ | 10 | Data not available in abstract |

(Note: Specific binding energy values from the Gassman and Winter study require access to the full-text article and are represented here as "Data not available in abstract". The trend of a 0.06 eV decrease per methyl group is reported in the abstract.)[1][2]

Steric Effects: X-ray Crystallography Data

For illustrative purposes, the table below is structured to present such comparative crystallographic data.

| Complex | Hf-Cp(centroid) (Å) | Hf-Br (Å) | Br-Hf-Br Angle (°) | Cp(centroid)-Hf-Cp(centroid) Angle (°) |

| (C₅H₅)₂HfBr₂ | Data unavailable | Data unavailable | Data unavailable | Data unavailable |

| (Methyl-substituted Cp)₂HfBr₂ Series | Data unavailable | Data unavailable | Data unavailable | Data unavailable |

(Note: The specific values for the hafnocene dibromide series from the Gassman and Winter study are needed to populate this table.)

Experimental Protocols

The synthesis of substituted hafnocene dichlorides generally involves the reaction of a substituted cyclopentadienyl lithium or sodium salt with hafnium tetrachloride. The following are representative protocols.

General Synthesis of Substituted Cyclopentadienyl Ligands

The synthesis of substituted cyclopentadienyl ligands is the first critical step. For example, pentamethylcyclopentadiene can be synthesized via the reaction of 2,3,4,5-tetramethyl-2-cyclopenten-1-one with methyl lithium.